Cas no 87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside)

87686-87-1 structure
Nom du produit:1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Propriétés chimiques et physiques
Nom et identifiant
-
- 9,10-Anthracenedione, 3-[[6-O-acetyl-2-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-
- Q27137860
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D
- 1,3,6-Trihydroxy-2-methylanthraquinone3-O-(6'-O-acetyl)-a-L-rhamnosyl-(1-2)-beta-D-glucoside
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside
- 1,6-Dihydroxy-2-methyl-3-(2-O-alpha-L-rhamnopyranosyl-6-O-acetyl-
- 3-[[6-O-Acetyl-2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione (ACI)
- 1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-α-L-rhamnosyl-(1→2)-β-D-glucoside
- A-D-glucoside
- [(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
- A-rhamnosyl-(1 inverted exclamation marku2)-
- HY-N8093
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-??-rhamnosyl-(1??2)-??-D-glucoside
- 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside
- 3-[[6-O-Acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- CS-0139940
- DTXSID701106767
- 4,7-dihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-acetyl-2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- FS-8214
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-
- AKOS040760171
- 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-alpha-rhamnosyl-(1-->2)-beta-D-glucoside
- E88751
- CHEBI:69521
- 87686-87-1
- 3-[[6-O-Acetyl-2-O-(6-deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-1,6-dihydroxy-2-methyl-9,10-anthracenedione
- DA-49015
-
- Piscine à noyau: 1S/C29H32O15/c1-9-16(7-15-18(19(9)32)22(35)13-5-4-12(31)6-14(13)21(15)34)42-29-27(25(38)23(36)17(43-29)8-40-11(3)30)44-28-26(39)24(37)20(33)10(2)41-28/h4-7,10,17,20,23-29,31-33,36-39H,8H2,1-3H3/t10-,17+,20-,23+,24+,25-,26+,27+,28-,29+/m0/s1
- La clé Inchi: MYMGMMVFIFXMSB-TUABHHCTSA-N
- Sourire: O=C1C2C=C(C=CC=2C(=O)C2C(=C(C(=CC1=2)O[C@@H]1O[C@H](COC(=O)C)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C)O)O
Propriétés calculées
- Qualité précise: 620.17412031 g/mol
- Masse isotopique unique: 620.17412031 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 7
- Complexité: 1070
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 620.6
- Le xlogp3: -0.2
- Surface topologique des pôles: 239
Propriétés expérimentales
- Couleur / forme: Powder
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1167-1 mL * 10 mM (in DMSO) |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 12,460 | 2023-07-11 | |
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2023-09-19 | |
TargetMol Chemicals | TN1167-10 mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 98% | 10mg |
¥ 14,500 | 2023-07-11 | |
TargetMol Chemicals | TN1167-10mg |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 10mg |
¥ 14500 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1167-10 mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | 10mg |
¥2289.00 | 2022-04-26 | ||
ChemFaces | CFN95095-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6'-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >=98% | 10mg |
$218 | 2021-07-22 | |
TargetMol Chemicals | TN1167-1 ml * 10 mm |
2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone-3-O-α-rhamnosyl-(1→2)-β-D-glucoside |
87686-87-1 | 1 ml * 10 mm |
¥ 12460 | 2024-07-24 | ||
Key Organics Ltd | FS-8214-10mg |
1,3,6-Trihydroxy-2-methylanthraquinone 3-O-(6′-O-acetyl)-alpha-L-rhamnosyl-(1->2)-Beta-D-glucoside |
87686-87-1 | >95% | 10mg |
£313.20 | 2025-03-04 |
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside Littérature connexe
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
2. Back matter
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
87686-87-1 (1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside) Produits connexes
- 620-02-0(5-Methylfurfural)
- 62105-91-3(Ethyl 2-(2-Bromoethylidene)-1-hydrazinecarboxylate)
- 2470279-63-9((2S)-2-{(tert-butoxy)carbonylamino}-3-(4-cyano-1H-indol-3-yl)propanoic acid)
- 2137643-07-1(1-(4-Azidobutoxy)-4-bromobenzene)
- 1806490-28-7(6-Iodo-3-(trifluoromethyl)pyridine-2-sulfonyl chloride)
- 921499-35-6(N-(2-methoxy-4-methylphenyl)-2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)
- 2755719-24-3(5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine)
- 30885-54-2(4-Chloro-3-methylbenzene-1-sulfonyl fluoride)
- 2172044-00-5(2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopyridin-2-yl}acetic acid)
- 1361792-31-5(5-(Bromomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87686-87-1)87686-87-1

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête